3-Methylcinnamic acid butyl ester
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Overview
Description
3-Methylcinnamic acid butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from 3-methylcinnamic acid, which is a cinnamic acid derivative with a methyl group attached to the phenyl ring. The butyl ester form is created by esterifying the carboxylic acid group with butanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcinnamic acid butyl ester typically involves the esterification of 3-methylcinnamic acid with butanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
A common synthetic route involves the following steps:
- Dissolve 3-methylcinnamic acid in an appropriate solvent like toluene.
- Add butanol and a catalytic amount of sulfuric acid.
- Reflux the mixture for several hours.
- After completion, neutralize the reaction mixture with a base like sodium bicarbonate.
- Extract the ester with an organic solvent and purify it by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and make it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methylcinnamic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylcinnamic acid and butanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sodium ethoxide.
Major Products Formed
Hydrolysis: 3-Methylcinnamic acid and butanol.
Reduction: 3-Methylcinnamyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
3-Methylcinnamic acid butyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-methylcinnamic acid butyl ester involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. The ester can also interact with enzymes and proteins, leading to inhibition of their activity. Molecular docking studies have shown that the compound can bind to specific targets, such as ergosterol in fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-Methylcinnamic acid: The parent compound, which lacks the ester group.
Ethyl cinnamate: An ester of cinnamic acid with an ethyl group instead of a butyl group.
Methyl cinnamate: An ester of cinnamic acid with a methyl group.
Uniqueness
3-Methylcinnamic acid butyl ester is unique due to the presence of both a methyl group on the phenyl ring and a butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The butyl group enhances its hydrophobicity, which can improve its interaction with lipid membranes and increase its biological activity.
Properties
CAS No. |
173593-27-6 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
butyl (E)-3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-16-14(15)9-8-13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3/b9-8+ |
InChI Key |
CLWTXHAWKQGYAH-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=CC(=C1)C |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC(=C1)C |
Origin of Product |
United States |
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